molecular formula C7H9ClN4O2 B13214554 4-Chloro-6-(1,4-dioxan-2-yl)-1,3,5-triazin-2-amine

4-Chloro-6-(1,4-dioxan-2-yl)-1,3,5-triazin-2-amine

Cat. No.: B13214554
M. Wt: 216.62 g/mol
InChI Key: YGBOWYQRNKWQSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-6-(1,4-dioxan-2-yl)-1,3,5-triazin-2-amine is a substituted 1,3,5-triazine derivative offered as a key synthetic intermediate for research and development. This compound features a chlorine atom and an amine group on the triazine core, which is further functionalized with a 1,4-dioxane moiety. The chlorine atom at the 4-position of the triazine ring is a reactive site that can undergo substitution reactions with various nucleophiles, such as amines and alcohols, making this compound a versatile building block for constructing more complex molecules . Similarly, triazine compounds with chloro and amino substituents are of significant interest in medicinal chemistry and materials science . The presence of the 1,4-dioxan-2-yl group may influence the compound's solubility and stereochemical properties, providing a unique handle for tailoring molecular interactions. Researchers can utilize this chemical in the synthesis of novel compounds for applications in pharmaceutical development, agrochemical research, and as a precursor for functional materials. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C7H9ClN4O2

Molecular Weight

216.62 g/mol

IUPAC Name

4-chloro-6-(1,4-dioxan-2-yl)-1,3,5-triazin-2-amine

InChI

InChI=1S/C7H9ClN4O2/c8-6-10-5(11-7(9)12-6)4-3-13-1-2-14-4/h4H,1-3H2,(H2,9,10,11,12)

InChI Key

YGBOWYQRNKWQSX-UHFFFAOYSA-N

Canonical SMILES

C1COC(CO1)C2=NC(=NC(=N2)Cl)N

Origin of Product

United States

Preparation Methods

The synthesis of 4-Chloro-6-(1,4-dioxan-2-yl)-1,3,5-triazin-2-amine typically involves the reaction of 4-chloro-1,3,5-triazine with 1,4-dioxane under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution reaction. The reaction mixture is then heated to promote the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

4-Chloro-6-(1,4-dioxan-2-yl)-1,3,5-triazin-2-amine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the triazine ring can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding amine and dioxane derivatives.

Common reagents used in these reactions include sodium hydroxide, hydrochloric acid, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Chloro-6-(1,4-dioxan-2-yl)-1,3,5-triazin-2-amine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other triazine derivatives, which are valuable in various chemical processes.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 4-Chloro-6-(1,4-dioxan-2-yl)-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Key Observations :

  • Piperidine and piperazine derivatives (e.g., compounds in ) exhibit stronger basicity due to tertiary amines, which may enhance CNS penetration through blood-brain barrier crossing .

Key Observations :

  • Thioether derivatives (e.g., ) utilize thiol nucleophiles, whereas aryl/heteroaryl groups are introduced via cross-coupling reactions .

Pharmacological Activity

Triazine derivatives exhibit target-specific activities depending on substituents:

Compound Biological Activity Mechanism/Target Evidence ID
(RS)-4-[1-(2,3-Dichlorophenoxy)propyl]-6-(4-methylpiperazin-1-yl)-1,3,5-triazin-2-amine Procognitive effects 5-HT6 receptor antagonism
4-(4-Methylpiperazin-1-yl)-6-(4-chlorophenyl)-1,3,5-triazin-2-amine Anti-inflammatory, analgesic Histamine H4 receptor antagonism
6-(3,4,5-Trimethoxyphenyl)-4-(3,4-dihydroisoquinolin-2-yl)-1,3,5-triazin-2-amine Antileukemic activity Not specified; likely kinase inhibition

Key Observations :

  • Piperazine/piperidine-containing triazines (e.g., ) show strong receptor binding due to nitrogen-mediated interactions. The dioxane analog may exhibit weaker CNS activity but improved solubility for peripheral targets.
  • Aryl-substituted triazines (e.g., ) demonstrate anticancer and anti-inflammatory activities, suggesting the dioxane derivative could be optimized for similar applications with modified pharmacokinetics.

Physicochemical and ADMET Properties

Compound Melting Point (°C) Solubility (Predicted) ADMET Profile Evidence ID
4-Chloro-6-(piperidin-1-yl)-1,3,5-triazin-2-amine Not reported Moderate (lipophilic) High BBB penetration
6-(4-Fluorophenyl)-4-(indolin-1-yl)-1,3,5-triazin-2-amine 195–196 Low (aromatic hydrophobicity) Hepatic metabolism likely
4-Methoxy-6-(trifluoromethyl)-1,3,5-triazin-2-amine Not reported High (polar CF3 group) Enhanced metabolic stability

Key Observations :

  • Fluorinated or methoxy groups (e.g., ) improve metabolic stability, whereas thioethers (e.g., ) may undergo oxidation.

Biological Activity

4-Chloro-6-(1,4-dioxan-2-yl)-1,3,5-triazin-2-amine is a synthetic compound belonging to the class of triazine derivatives. Triazines have gained attention due to their diverse biological activities, including antimicrobial, anti-cancer, and anti-inflammatory properties. This article delves into the biological activity of this compound, highlighting its mechanisms of action and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the presence of a triazine ring substituted with a chloro group and a dioxane moiety. Its chemical formula is C8H10ClN5O2C_8H_{10}ClN_5O_2, and it possesses a molar mass of 221.65 g/mol. The structural features contribute to its biological activity by facilitating interactions with various biological targets.

Antimicrobial Activity

Research has demonstrated that triazine derivatives exhibit significant antimicrobial properties. In vitro studies indicate that this compound shows inhibitory effects against several bacterial strains.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Escherichia coli32 mg/mL
Staphylococcus aureus125 mg/mL
Pseudomonas aeruginosa7.12 × 10⁻⁹ μg/mL

These findings suggest that the compound could be developed as a potential antimicrobial agent against resistant bacterial strains .

Anticancer Activity

The anticancer potential of triazine derivatives has been widely studied. For instance, compounds similar to this compound have shown cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Cell Line IC50 Value
MCF-743.4 μM
HCT1166.2 μM

These results indicate that modifications in the triazine structure can enhance anticancer activity and specificity towards different cancer types .

Anti-inflammatory Activity

Triazine derivatives are also noted for their anti-inflammatory properties. The compound has shown potential in reducing inflammation markers in various models, suggesting its utility in treating inflammatory diseases.

The biological activities of this compound are attributed to its ability to interact with specific molecular targets:

  • DNA Gyrase Inhibition : The compound demonstrates strong inhibitory effects on bacterial DNA gyrase, crucial for DNA replication.
  • Alkylating Properties : Some studies suggest that triazines may act as alkylating agents, affecting nucleic acids and leading to cell death in cancer cells.
  • Receptor Modulation : The dioxane group may facilitate interactions with neurotransmitter receptors or enzymes involved in inflammatory pathways.

Case Studies

A systematic review highlighted various studies on triazine derivatives showcasing their multifaceted biological activities:

  • Study on Antimicrobial Effects : A study evaluated several triazine derivatives and found that compounds with similar structures to this compound exhibited potent antibacterial activity against Gram-positive bacteria.
  • Cancer Cell Line Studies : Another research effort focused on the cytotoxicity of triazine derivatives against different cancer cell lines. Results indicated that structural modifications significantly influenced their effectiveness against specific cancer types.

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